molecular formula C19H21FN2 B5768048 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5768048
M. Wt: 296.4 g/mol
InChI Key: WCXGEYWLFOPIDP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with certain receptors in the body. For example, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, cognition, and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis, and alleviate pain in animal models of neuropathic pain. The compound has also been shown to modulate the release of certain neurotransmitters in the brain, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the role of specific receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in the body. Additionally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 2-fluoroaniline and cinnamaldehyde with piperazine in the presence of a catalyst. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in medical research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGEYWLFOPIDP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5422157

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.